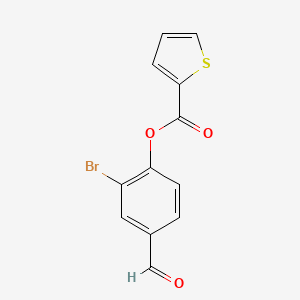
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to modulate the activity of ion channels and has been shown to have potential in treating a range of diseases, including cancer, inflammation, and neurological disorders.
作用机制
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by binding to the pore region of TRPC4 and TRPC5 ion channels, which prevents calcium ions from passing through the channel. This inhibition of calcium signaling leads to a range of downstream effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to decrease cell proliferation and induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory disease, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized in vitro and in vivo. However, there are also limitations to using N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of focus is on optimizing the compound's pharmacokinetic properties to improve its efficacy and reduce off-target effects. Another area of focus is on identifying new therapeutic applications for N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, such as in the treatment of cardiovascular disease or autoimmune disorders. Finally, further research is needed to better understand the mechanism of action of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its downstream effects on cellular signaling pathways.
合成方法
The synthesis of N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, including the reaction of 8-hydroxyquinoline with 2,3-dihydroxybenzaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with sulfonamide to form the final product.
科学研究应用
N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of TRPC4 and TRPC5 ion channels, which are involved in a range of physiological processes, including calcium signaling, cell proliferation, and apoptosis. N-8-quinolinyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have potential in treating cancer, inflammation, and neurological disorders, such as Alzheimer's disease and epilepsy.
属性
IUPAC Name |
N-quinolin-8-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-24(21,13-6-7-15-16(11-13)23-10-9-22-15)19-14-5-1-3-12-4-2-8-18-17(12)14/h1-8,11,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUAJROQIWOSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)



![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)


![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)
![4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5837071.png)